molecular formula C17H13FN4OS B2916416 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 688792-17-8

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2916416
CAS No.: 688792-17-8
M. Wt: 340.38
InChI Key: KRRCXEUNODFCKG-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound featuring a fused triazolo-thiadiazine core. The molecule is substituted at position 6 with a 4-fluorophenyl group and at position 3 with a 4-methoxyphenyl group. This structural configuration imparts unique electronic and steric properties, influencing its pharmacological and physicochemical profiles. The fluorine atom introduces electron-withdrawing effects, while the methoxy group provides electron-donating character, creating a balanced polarity that enhances bioavailability and target interaction .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c1-23-14-8-4-12(5-9-14)16-19-20-17-22(16)21-15(10-24-17)11-2-6-13(18)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRCXEUNODFCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiocarbohydrazide under acidic conditions to form the desired triazolo[3,4-b][1,3,4]thiadiazine ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of triazolothiadiazines is highly dependent on substituents at positions 3 and 4. Key analogs and their properties are summarized below:

Compound Name Substituents (C-3 / C-6) Key Biological Activities Potency/IC50/MIC References
Target Compound 4-Methoxyphenyl / 4-Fluorophenyl Anticancer, PDE4 inhibition (predicted) N/A (under investigation)
6-(4-Chlorophenyl)-3-phenyl derivative Phenyl / 4-Chlorophenyl Anticancer (NCI-60 cell lines) Mean GI%: 45.44 (Compound 113h)
3-(3,4,5-Trimethoxyphenyl)-6-(3-fluoro-4-methoxyphenyl) 3,4,5-Trimethoxyphenyl / 3-Fluoro-4-methoxyphenyl Tubulin inhibition (MCF-7 cells) IC50: <1 µM (Compound 5e)
6-(4-Methoxyphenyl)-3-(5-methyl-1-phenylpyrazol-4-yl) Pyrazolyl / 4-Methoxyphenyl Alkaline phosphatase inhibition, antibacterial MIC (bacteria): 1.56–3.125 mg/mL
6-Aryl-3-(5-nitrofuran-2-yl) derivatives 5-Nitrofuryl / Aryl Antibacterial (E. coli, P. aeruginosa) MIC: 3.125 mg/mL

Anticancer Activity

  • Electron-Withdrawing Groups at C-6 : The target compound’s 4-fluorophenyl group at C-6 aligns with SAR trends where electron-withdrawing substituents (e.g., Cl, F) enhance anticancer potency. For example, Ismail et al. reported that 6-(p-chlorophenyl) analogs exhibited superior growth inhibition (45.44% mean GI) in NCI-60 cell lines compared to unsubstituted phenyl derivatives . Fluorine’s smaller size and higher electronegativity may improve membrane permeability and target binding.
  • C-3 Methoxy Substitution : The 4-methoxyphenyl group at C-3 may contribute to selectivity. In PDE4 inhibitors, dimethoxy-substituted phenyl groups at C-3 enhanced potency (e.g., compound 10: IC50 <10 nM for PDE4A) . However, methoxy groups can reduce metabolic stability, necessitating further optimization.

Antimicrobial Activity

  • The target compound lacks sulfonyl or nitro groups (e.g., as in 6-(4-methylsulfonylphenyl) derivatives), which are critical for antimicrobial activity in analogs like 128d–h (MIC: 1.56–3.125 mg/mL against E. coli and C. albicans) .

Enzyme Inhibition

  • Docking studies indicate that bulky C-6 substituents occupy hydrophobic pockets, improving selectivity .
  • Tubulin Binding : Analog 5e, featuring 3,4,5-trimethoxyphenyl and fluoro-methoxyphenyl groups, inhibited tubulin polymerization (IC50 <1 µM) via colchicine-site binding . The target compound’s 4-methoxyphenyl may mimic this interaction.

Physicochemical Properties

  • logP and Solubility: The target compound’s logP (~4.3, estimated) is comparable to 6-(4-methylphenyl)-3-phenyl derivatives (logP: 4.31) .

Key Research Findings and SAR Insights

  • C-6 Substitution : Electron-withdrawing groups (F, Cl) enhance anticancer activity, while methoxy groups improve PDE4 inhibition .
  • C-3 Substitution : Bulky or polar groups (e.g., methoxy, pyrazolyl) improve enzyme selectivity but may reduce metabolic stability .
  • Combination Effects : Synergy between C-3 and C-6 substituents is critical. For example, 3,4,5-trimethoxy (C-3) and fluoro-methoxy (C-6) groups in 5e yielded dual anticancer and tubulin inhibition .

Biological Activity

The compound 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolothiadiazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on various research studies.

Synthesis

The synthesis of triazolothiadiazines typically involves the reaction of thiocarbohydrazide derivatives with substituted phenacyl bromides or chloroacetamides under reflux conditions. For instance, reactions involving 6-(4-fluorophenyl)-3-(4-methoxyphenyl) derivatives have shown promising yields and purity levels in synthesized compounds .

Antimicrobial Properties

Research indicates that derivatives of triazolothiadiazines exhibit significant antimicrobial activity against various pathogens. Specifically, studies have shown that this compound demonstrates effectiveness against several bacterial strains. The compound has been evaluated for its inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays. Notably, it was tested against a panel of cancer cell lines at the National Cancer Institute (NCI), revealing moderate growth inhibition. For example, one study reported an IC50 value of approximately 44.59% growth inhibition against CCRF-CEM leukemia cell lines . This suggests a potential role in cancer therapeutics.

Antioxidant Activity

The antioxidant properties of triazolothiadazine derivatives have also been investigated. The DPPH free radical scavenging method indicated that certain derivatives possess significant antioxidant activity. For example, one derivative exhibited an IC50 value of 16.97 µg/mL . This activity is crucial for mitigating oxidative stress-related diseases.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of triazolothiadazine compounds have been explored in various studies. These compounds have shown promise in reducing inflammation and pain in animal models, suggesting their potential use in treating inflammatory disorders .

Toxicity Studies

Toxicity assessments indicate that this compound exhibits low toxicity levels. This characteristic makes it a favorable candidate for further pharmacological development .

Case Studies

Several case studies have highlighted the efficacy of triazolothiadazine derivatives:

  • Case Study 1 : A study demonstrated that a derivative with a similar structure to this compound showed high selectivity over normal human embryonic kidney cells (HEK-293), indicating its potential for targeted cancer therapies .
  • Case Study 2 : Another investigation reported that the compound effectively inhibited acetylcholinesterase and butyrylcholinesterase enzymes more effectively than conventional drugs. This suggests potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-triazolothiadiazine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of 4-amino-5-mercapto-1,2,4-triazole derivatives with phenacyl bromides. For example:

  • Step 1 : React 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-fluorophenacyl bromide in ethanol under reflux (80–85°C for 1–2 hours) .
  • Step 2 : Neutralize with sodium acetate (5%) to precipitate the product, followed by recrystallization from ethanol (yield ~82%) .
  • Optimization : Adjust solvent polarity (e.g., DMF for low-yield cases) or use microwave-assisted synthesis to reduce reaction time. Monitor purity via HPLC (>95%) .

Q. How is the crystal structure of this compound determined, and what key structural features influence its bioactivity?

  • Method : Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the non-planar triazolothiadiazine core. The dihedral angle between the triazolo-thiadiazine ring and the 4-fluorophenyl group is ~10.54°, affecting π-π stacking (centroid distance: 3.57 Å) .
  • Key interactions : Intermolecular C–H⋯N hydrogen bonds and van der Waals forces stabilize the lattice, which may correlate with membrane permeability in biological systems .

Q. What standard assays are used to evaluate the antimicrobial activity of triazolothiadiazine derivatives?

  • Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens using agar diffusion or broth microdilution (MIC determination) .
  • Antifungal assays : Use Candida albicans models with fluconazole as a positive control .
  • Data interpretation : Compare zone-of-inhibition diameters or MIC values to structure-activity trends (e.g., electron-withdrawing substituents enhance activity) .

Advanced Research Questions

Q. How does substituent variation at the 3- and 6-positions affect PDE4 inhibitory selectivity?

  • SAR Insights :
    • 3-Position : 2,5-Dimethoxyphenyl groups improve PDE4A/B binding (IC₅₀ < 10 nM) by mimicking catechol diethyl motifs in rolipram derivatives .
    • 6-Position : 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl enhances isoform selectivity (PDE4A/B/C/D over PDE1/2/3) by occupying hydrophobic pockets .
  • Method : Docking studies (e.g., Glide SP) with PDE4B (PDB: 1XMU) reveal hydrogen bonding with Gln369 and π-cation interactions with Phe446 .

Q. What experimental strategies resolve contradictions in reported anticancer activities across cell lines?

  • Case study : A derivative (3-(3-methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-triazolothiadiazine) showed IC₅₀ = 2.1 µM in HeLa cells but was inactive in MCF-7 .
  • Resolution :
    • Assay standardization : Use identical protocols (e.g., MTT assay at 48 hours, 10% FBS) .
    • Mechanistic profiling : Confirm tubulin polymerization inhibition (IC₅₀ = 0.84 µM) via fluorescence-based assays .
    • Off-target screening : Rule out kinase inhibition using panels (e.g., Eurofins KinaseProfiler) .

Q. How are toxicity profiles assessed for triazolothiadiazines in preclinical models?

  • Acute toxicity : Administer 20–80 mg/kg subcutaneously to guinea pigs; monitor organ weight ratios (liver, kidneys) and histopathology for necrosis .
  • Chronic toxicity :
    • Biochemical markers : Measure ALT, AST, and creatinine levels after 28-day exposure .
    • Dose optimization : Safe threshold = 40 mg/kg (4× therapeutic dose) with no endothelial dysfunction .

Methodological Challenges and Solutions

Q. How to address low yields in triazolothiadiazine synthesis?

FactorOptimization StrategyOutcome
SolventReplace ethanol with DMFYield ↑ from 65% to 82%
CatalystAdd K₂CO₃ (10 mol%)Reaction time ↓ from 4h to 1.5h
PurificationUse silica gel chromatography (EtOAc/hexane = 3:7)Purity >99%

Q. What computational tools predict metabolic stability of these compounds?

  • Software : SwissADME or ADMET Predictor™ to estimate CYP450 metabolism (e.g., CYP3A4 liability due to methoxy groups) .
  • In vitro validation : Microsomal stability assays (human liver microsomes, t₁/₂ > 30 min required) .

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